molecular formula C9H11N3O B3276400 3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one CAS No. 641615-34-1

3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one

Cat. No. B3276400
CAS RN: 641615-34-1
M. Wt: 177.2 g/mol
InChI Key: GNNGOBBGXHJRBH-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one is a synthetic compound that belongs to the class of pyrimidine derivatives. It is also known as DMAPP and is widely used in scientific research. DMAPP has gained attention due to its potential pharmacological properties and has been studied for its various applications in the field of medicine and biology.

Mechanism of Action

The mechanism of action of DMAPP is not fully understood. However, it has been suggested that DMAPP may act by inhibiting the activity of certain enzymes involved in cellular signaling pathways. DMAPP has been shown to inhibit the activity of protein kinase C and phospholipase D, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
DMAPP has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species and to increase the activity of antioxidant enzymes. DMAPP has also been found to reduce the levels of pro-inflammatory cytokines and to increase the levels of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

DMAPP has several advantages as a research tool. It is a stable compound that can be easily synthesized and purified. DMAPP is also relatively non-toxic and can be used at low concentrations. However, DMAPP has some limitations as a research tool. It is not very water-soluble and can be difficult to dissolve in some solvents. DMAPP can also be subject to degradation over time, which can affect its activity.

Future Directions

There are several future directions for research on DMAPP. One area of interest is the development of DMAPP analogs with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of DMAPP and its effects on cellular signaling pathways. Additionally, further studies are needed to explore the potential therapeutic applications of DMAPP in various diseases, including cancer and neurodegenerative diseases.
Conclusion:
In conclusion, DMAPP is a synthetic compound that has gained attention due to its potential pharmacological properties. DMAPP has been studied for its various applications in scientific research, including anti-inflammatory, anti-cancer, and neuroprotective effects. DMAPP has several advantages as a research tool, but also has some limitations. Future research on DMAPP is needed to explore its potential therapeutic applications and to develop DMAPP analogs with improved pharmacological properties.

Scientific Research Applications

DMAPP has been studied for its various applications in scientific research. It has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. DMAPP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

(E)-3-(dimethylamino)-1-pyrimidin-5-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12(2)4-3-9(13)8-5-10-7-11-6-8/h3-7H,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNGOBBGXHJRBH-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CN=CN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CN=CN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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